molecular formula C17H16ClN3O2 B2539899 N-(4-chloro-2-methylphenyl)-6,7-dimethoxyquinazolin-4-amine CAS No. 477855-18-8

N-(4-chloro-2-methylphenyl)-6,7-dimethoxyquinazolin-4-amine

Cat. No.: B2539899
CAS No.: 477855-18-8
M. Wt: 329.78
InChI Key: DHTSUZUSZQALED-UHFFFAOYSA-N
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Description

N-(4-chloro-2-methylphenyl)-6,7-dimethoxyquinazolin-4-amine is a synthetic organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinazoline core substituted with a 4-chloro-2-methylphenyl group and two methoxy groups at positions 6 and 7.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2-methylphenyl)-6,7-dimethoxyquinazolin-4-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.

    Introduction of the 4-chloro-2-methylphenyl Group: This step involves the coupling of the quinazoline core with 4-chloro-2-methylaniline using a suitable coupling reagent, such as EDCI or DCC, in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2-methylphenyl)-6,7-dimethoxyquinazolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially leading to the formation of amine derivatives.

    Substitution: The chloro group in the 4-chloro-2-methylphenyl moiety can be substituted with nucleophiles like amines or thiols under suitable conditions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride; typically in anhydrous solvents.

    Substitution: Amines, thiols; often in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Quinazoline N-oxides.

    Reduction: Amine derivatives.

    Substitution: Substituted quinazoline derivatives with various functional groups.

Scientific Research Applications

N-(4-chloro-2-methylphenyl)-6,7-dimethoxyquinazolin-4-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-chloro-2-methylphenyl)-6,7-dimethoxyquinazolin-4-amine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by:

    Inhibition of Enzymes: The compound may inhibit key enzymes involved in cellular processes, such as kinases or proteases, leading to altered cellular signaling and function.

    Binding to Receptors: It may bind to specific receptors on the cell surface or within the cell, modulating receptor activity and downstream signaling pathways.

    Induction of Apoptosis: The compound may induce programmed cell death (apoptosis) in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic proteins.

Comparison with Similar Compounds

N-(4-chloro-2-methylphenyl)-6,7-dimethoxyquinazolin-4-amine can be compared with other similar compounds, such as:

    4-Chloro-2-methylphenol: Shares the 4-chloro-2-methylphenyl moiety but lacks the quinazoline core and methoxy groups.

    6,7-Dimethoxyquinazoline: Contains the quinazoline core with methoxy groups but lacks the 4-chloro-2-methylphenyl substitution.

    N-(4-chloro-2-methylphenyl)-2-(methylthio)benzamide: Similar in having the 4-chloro-2-methylphenyl group but differs in the core structure and additional functional groups.

The uniqueness of this compound lies in its specific combination of functional groups and core structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-(4-chloro-2-methylphenyl)-6,7-dimethoxyquinazolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O2/c1-10-6-11(18)4-5-13(10)21-17-12-7-15(22-2)16(23-3)8-14(12)19-9-20-17/h4-9H,1-3H3,(H,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHTSUZUSZQALED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC2=NC=NC3=CC(=C(C=C32)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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